molecular formula C7H10N2O2S2 B2524189 Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate CAS No. 338408-34-7

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate

Cat. No.: B2524189
CAS No.: 338408-34-7
M. Wt: 218.29
InChI Key: ZBEVSNMDCLTIBE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known that thiadiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, depending on the specific nature of the interaction .

Cellular Effects

Related thiadiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions can lead to the formation of various products, which can interact with different biomolecules and exert their effects .

Temporal Effects in Laboratory Settings

It is known that thiadiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the stability, degradation, and long-term effects of the compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate at different dosages in animal models have not been reported. It is known that the effects of related thiadiazole derivatives can vary with dosage . For example, some thiadiazole derivatives have been found to have potent antimicrobial activity at certain dosages .

Metabolic Pathways

It is known that thiadiazoles can be involved in various reactions, including reactions with hydrazonoyl halides . These reactions can lead to the formation of various products, which can interact with different enzymes or cofactors .

Transport and Distribution

It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the transport and distribution of the compound .

Subcellular Localization

It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the localization of the compound within specific compartments or organelles .

Preparation Methods

The synthesis of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like primary amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is unique compared to other similar compounds due to its specific substitution pattern on the thiadiazole ring. Similar compounds include:

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 2-(4-methylthiadiazol-5-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-12-7-5(2)8-9-13-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEVSNMDCLTIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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